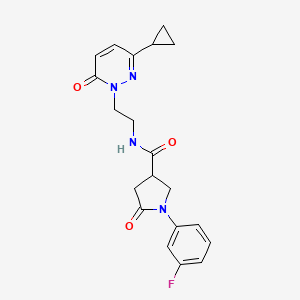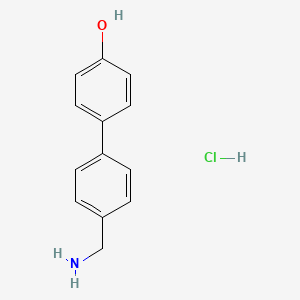
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds, which include this compound, may have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .
Méthodes De Préparation
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Analyse Des Réactions Chimiques
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
Propriétés
Numéro CAS |
1787917-98-9 |
|---|---|
Formule moléculaire |
C16H13ClN4O2 |
Poids moléculaire |
328.76 |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
Clé InChI |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide](/img/structure/B3019370.png)
![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)


![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B3019380.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)


